molecular formula C12H10N2O3S B2369361 N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide CAS No. 406925-20-0

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2369361
CAS No.: 406925-20-0
M. Wt: 262.28
InChI Key: MQCNWSRYMJPLDS-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that features a benzodioxole ring fused with a thiazole ring, connected to an acetamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The starting material, 1,3-benzodioxole, is often synthesized through the cyclization of catechol with formaldehyde.

    Thiazole Ring Formation: The benzodioxole intermediate is then reacted with thioamide and an appropriate halogenating agent to form the thiazole ring.

    Acetamide Group Introduction: The final step involves the acylation of the thiazole derivative with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the thiazole ring.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant and antimicrobial agent.

    Medicine: Explored for its potential anticancer properties and ability to modulate biochemical pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide can be compared with other compounds containing benzodioxole or thiazole rings:

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-7(15)13-12-14-9(5-18-12)8-2-3-10-11(4-8)17-6-16-10/h2-5H,6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCNWSRYMJPLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328361
Record name N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831826
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

406925-20-0
Record name N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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